ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate
Description
Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate is a fluorinated enoate derivative featuring a pyrazole-iminomethyl substituent, a trifluoromethyl group, and an ester moiety. This article compares its structural and functional attributes with analogous compounds, emphasizing substituent effects on physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H12F3N3O3 |
|---|---|
Molecular Weight |
291.23 g/mol |
IUPAC Name |
ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate |
InChI |
InChI=1S/C11H12F3N3O3/c1-3-20-10(19)7(9(18)11(12,13)14)5-15-8-4-6(2)16-17-8/h4-5,18H,3H2,1-2H3,(H,16,17)/b9-7+,15-5? |
InChI Key |
JPJZJGUMJKXAPC-OXGWMIHXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=NNC(=C1)C |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate typically involves the condensation of an aldehyde with a pyrazole derivative under specific conditions. One common method involves the use of ethanol as a solvent and a catalytic amount of acid to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as NMR spectroscopy to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product . The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and monitored using chromatographic techniques.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Chemical Structure and Properties
Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate features a trifluoromethyl group and a pyrazole moiety, which are significant for its biological interactions. The molecular formula is , and it is characterized by the following structural features:
- Trifluoromethyl group : Enhances lipophilicity and bioactivity.
- Pyrazole ring : Known for various pharmacological properties including anti-inflammatory and anti-cancer activities.
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of pyrazole have been reported to exhibit bacteriostatic activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 4 μg/ml .
- Anti-inflammatory Effects : Pyrazole derivatives often act as inhibitors of cyclooxygenase enzymes, which are critical in the inflammatory pathway. This suggests that this compound could possess similar anti-inflammatory properties.
- Antitumor Activity : Research indicates that pyrazole derivatives can inhibit key kinases involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase . The presence of the trifluoromethyl group may enhance these effects by increasing the compound's metabolic stability.
Case Study: Antitumor Potential
In a recent study examining various pyrazole derivatives, it was found that specific compounds demonstrated potent inhibitory effects against prostate cancer cell lines (PC-3 and DU145). The IC50 values were reported to be approximately 2.226 μM and 1.67 μM respectively for related pyrazole compounds . This indicates that this compound may exhibit similar efficacy.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
